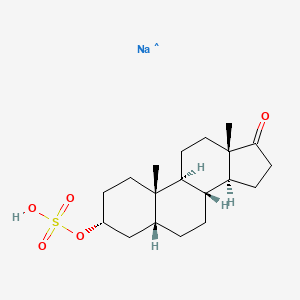

CID 71308538

Description

CID 71308538 (Compound Identifier 71308538) is a chemical compound cataloged in PubChem, a comprehensive database of chemical molecules and their properties. For instance, highlights its characterization using gas chromatography-mass spectrometry (GC-MS), vacuum distillation fractionation, and mass spectral analysis (Figure 1D). These methods are critical for determining its molecular weight, fragmentation patterns, and purity .

Properties

InChI |

InChI=1S/C19H30O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h12-16H,3-11H2,1-2H3,(H,21,22,23);/t12-,13-,14+,15+,16+,18+,19+;/m1./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQFEPBTTJDSMK-DXUXAWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)OS(=O)(=O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745556 | |

| Record name | PUBCHEM_71308538 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2681-45-0 | |

| Record name | PUBCHEM_71308538 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71308538, a comparative analysis with structurally or functionally related compounds is essential. The evidence provides frameworks for such comparisons, emphasizing molecular descriptors, bioactivity, and synthetic pathways. Below is a detailed comparison based on inferred parameters and analogous compounds:

Table 1: Physicochemical and Bioactive Properties

Key Findings

Structural Analogues :

- CID 46907796 and ChEMBL1711746 () share functional roles as Nrf2 inhibitors but differ in halogen substitutions (Cl vs. S-containing groups), which may influence binding affinity and metabolic stability .

- Colchicine (CID 6167) is structurally distinct as a tricyclic alkaloid but serves as a benchmark for tubulin-targeting agents, highlighting the diversity in bioactive scaffolds .

Analytical Techniques: this compound’s characterization via GC-MS and vacuum distillation () contrasts with the LC-ESI-MS and in-source CID (collision-induced dissociation) methods used for ginsenosides (), underscoring the need for technique-specific optimization in compound analysis.

Bioactivity Gaps :

- Unlike CID 46907796 and ChEMBL1711746, which have defined IC₅₀ values for Nrf2 inhibition , this compound lacks explicit bioactivity data in the evidence. This gap limits its pharmacological classification but aligns it with exploratory compounds in early-stage research.

Synthetic vs. Natural Origins :

- This compound’s isolation via distillation () suggests it may derive from a natural source (e.g., essential oils), whereas CID 46907796 and ChEMBL1711746 are synthetic, reflecting divergent discovery pipelines .

Methodological Considerations

The evidence emphasizes rigorous analytical and reporting standards:

- Chromatography : Fractionation efficiency () and LC-ESI-MS protocols () are critical for compound purity and structural identification.

- Data Reporting: Compliance with IUPAC nomenclature () and avoidance of non-standard abbreviations () ensure clarity and reproducibility.

- Bioactivity Profiling : Standardized metrics like IC₅₀ () and placental transfer classes () are essential for cross-compound comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.